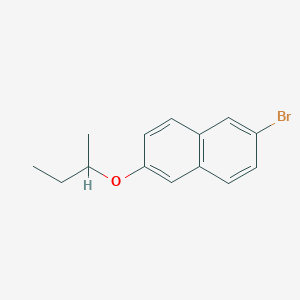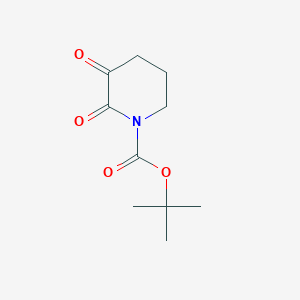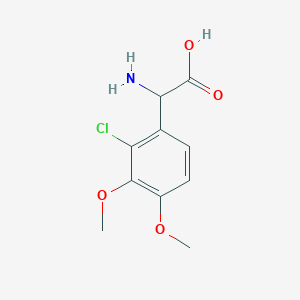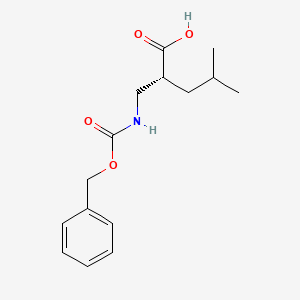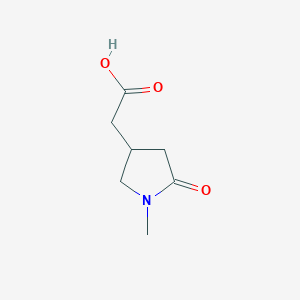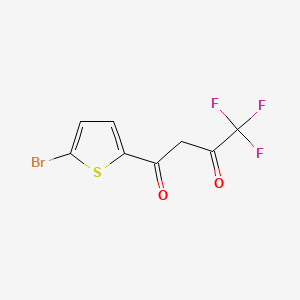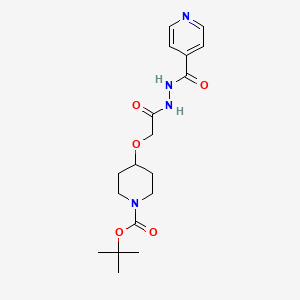![molecular formula C19H17NO B6332947 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 329934-44-3](/img/structure/B6332947.png)
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol is an organic compound with the molecular formula C19H17NO It is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2,3-dimethylaniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,3-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials for detecting metal ions and other analytes.
作用機序
The mechanism of action of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form stable complexes with metal ions. The imine group (C=N) and the hydroxyl group (OH) in the molecule can coordinate with metal ions, leading to the formation of chelate complexes. These complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the specific application.
類似化合物との比較
Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with a hydroxyl group instead of dimethyl groups on the phenyl ring.
1-[(2,4-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and the stability of its metal complexes. This distinct structure can lead to different biological and chemical properties compared to its analogs.
特性
IUPAC Name |
1-[(2,3-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-9-18(14(13)2)20-12-17-16-8-4-3-7-15(16)10-11-19(17)21/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICCJVXTALUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
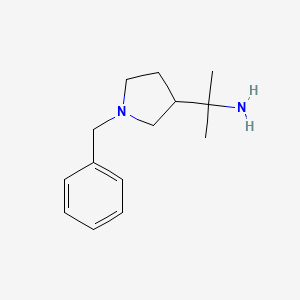
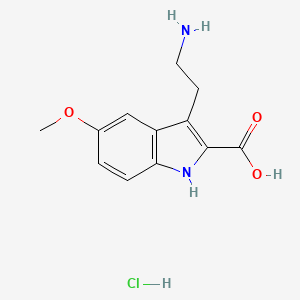
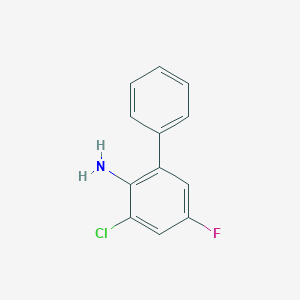
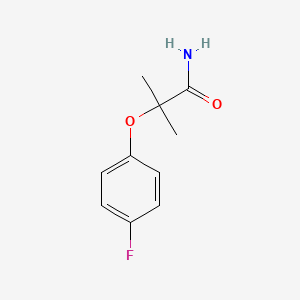
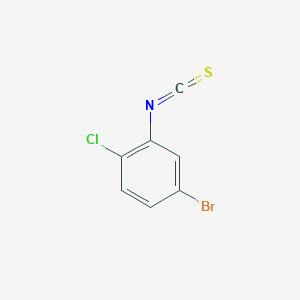
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
